Tetramethylrhodamine-5-iodoacetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

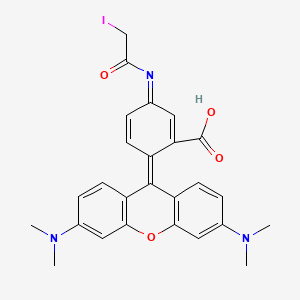

C26H24IN3O4 |

|---|---|

分子量 |

569.4 g/mol |

IUPAC名 |

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H,32,33) |

InChIキー |

UONQCTUIVAFVBI-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)

Introduction

Tetramethylrhodamine-5-iodoacetamide, commonly known as 5-TMRIA, is a high-quality, thiol-reactive fluorescent dye.[1] As a derivative of the rhodamine class of fluorophores, it is characterized by its bright, photostable, and pH-insensitive orange-red fluorescence.[2][3] 5-TMRIA is specifically the pure 5-isomer, which is often preferred over mixed isomers to ensure consistency and reproducibility in experimental results.[4][5] Its primary application lies in the covalent labeling of cysteine residues on proteins, making it an invaluable tool for researchers in proteomics, biochemistry, and drug discovery for studying protein structure, interactions, and dynamics.[5][6]

Core Properties and Specifications

The fundamental chemical, physical, and spectroscopic properties of 5-TMRIA are summarized below. These characteristics are essential for its application in experimental design.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-[3,6-Bis(dimethylamino)-9-xantheniumyl]-5-[(iodoacetyl)amino]benzoate | [7] |

| Synonyms | 5-TMRIA, Xanthylium, 9-[2-carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-, inner salt | [6][7] |

| Molecular Formula | C₂₆H₂₄IN₃O₄ | [7][8] |

| Molecular Weight | 569.39 g/mol | [8][9] |

| CAS Number | 114458-99-0 | [4][8] |

| Form | Lyophilized solid | [4] |

| Solubility | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [4][5] |

| Storage Conditions | -20°C, protected from light | [4][10] |

Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~541 - 560 nm | [4][5] |

| Emission Maximum (λem) | ~567 - 580 nm | [4][5] |

| Appearance | Orange-red fluorescence | [2][4] |

Mechanism of Action: Thiol-Reactive Labeling

The utility of 5-TMRIA as a labeling agent stems from the reactivity of its iodoacetamide (B48618) functional group. This group serves as an alkylating agent that forms a stable, covalent thioether bond specifically with the sulfhydryl (thiol) group of cysteine residues.[11]

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[12] The deprotonated thiolate anion (S⁻) of a cysteine residue acts as the nucleophile, attacking the carbon atom bonded to the iodine atom on the iodoacetamide moiety. This results in the displacement of iodine as the leaving group and the formation of the irreversible thioether linkage.[12] The optimal pH for this reaction is typically between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to act as an effective nucleophile.[13] While highly selective for thiols, iodoacetamides can exhibit some reactivity towards other nucleophilic residues like histidine or methionine, particularly at higher concentrations or prolonged reaction times.[6][13]

Applications in Research and Development

5-TMRIA is a versatile tool employed in a wide array of biochemical and biophysical applications.

-

Proteomic Analysis: It is used for the non-specific labeling of proteins in a complex mixture, allowing for their visualization and quantification in electrophoretic gels.[6]

-

Structural Biology: The dye can be used to study protein structural changes and protein-protein or protein-DNA interactions.[5] Changes in the fluorescence signal can indicate conformational shifts or binding events.

-

Chemoproteomics: 5-TMRIA is utilized in competitive ligand screening assays. For instance, it has been used as a probe to identify novel covalent ligands for the E3 ubiquitin ligase RNF114 by measuring the inhibition of its binding to the target protein.[14]

-

Fluorescence Resonance Energy Transfer (FRET): Due to its spectral properties, 5-TMRIA can serve as an acceptor in FRET-based assays to measure molecular proximity and interactions.[2]

-

Ion Channel Dynamics: The dye is used in voltage-clamp fluorometry, where it is attached to cysteine residues in the voltage-sensor domains of ion channels to monitor structural rearrangements associated with channel gating.[3]

Experimental Protocol: Protein Labeling with 5-TMRIA

This section provides a generalized protocol for the covalent labeling of a protein with 5-TMRIA. Optimization may be required depending on the specific protein and experimental goals.

Reagent Preparation

-

Protein Solution: Dissolve the protein of interest in a suitable buffer at a pH between 7.0 and 8.5 (e.g., 100 mM phosphate (B84403) buffer).[15] The protein concentration should typically be between 50-100 µM.[15] Ensure the buffer is free of extraneous thiol-containing compounds like DTT or β-mercaptoethanol.[13]

-

Disulfide Reduction (Optional): If the protein's cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate. It is not necessary to remove TCEP before labeling with iodoacetamides.[15] If DTT is used, it must be removed by dialysis or gel filtration prior to adding the dye.[15]

-

5-TMRIA Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of 5-TMRIA in anhydrous DMF or DMSO.[15] Iodoacetamide solutions are light-sensitive and not stable, so they should always be made fresh and protected from light.[13][15]

Conjugation Reaction

-

To the protein solution, add the 5-TMRIA stock solution to achieve a 10- to 20-fold molar excess of dye over protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for approximately 2 hours at room temperature. The reaction should be performed in the dark to prevent photobleaching of the dye.[15]

-

Quenching: Stop the reaction by adding a low-molecular-weight thiol such as glutathione (B108866) or β-mercaptoethanol to a final concentration of 1-10 mM.[15] This will consume any unreacted 5-TMRIA. Incubate for an additional 15-30 minutes.

Purification of the Conjugate

-

Separate the labeled protein from unreacted dye and quenching reagents. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against the desired storage buffer.[15]

-

The first colored fraction to elute from the column will be the protein-dye conjugate.[13]

-

Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C or -20°C, protected from light. Sodium azide (B81097) (2 mM) can be added as a preservative for storage at 4°C.[13]

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. 5-TMRIA [this compound] - 5 mg [anaspec.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Contact Us [thermofisher.com]

- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 12. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. leica-microsystems.com [leica-microsystems.com]

- 14. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - NL [thermofisher.com]

5-TMRIA: A Comprehensive Technical Guide to its Chemical Structure, Reactivity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-selective fluorescent dye that has become an invaluable tool in biochemical and cellular research. Its ability to specifically label cysteine residues on proteins allows for the investigation of protein structure, function, and dynamics. This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of 5-TMRIA, with a focus on its use in studying protein interactions and signaling pathways. Detailed experimental protocols and data are presented to assist researchers in effectively utilizing this versatile fluorescent probe.

Chemical Structure and Physicochemical Properties

5-TMRIA belongs to the rhodamine family of fluorescent dyes, characterized by a xanthene core. The iodoacetamide (B48618) group is the key to its reactivity, enabling covalent attachment to sulfhydryl groups.

Chemical Structure:

-

Systematic Name: 1-(3-(iodoacetamido)propyl)-4-(5-(4-(dimethylamino)phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)pyridin-1-ium

-

Molecular Formula: C₂₆H₂₄IN₃O₄[1]

-

Molecular Weight: 569.39 g/mol [1]

The tetramethylrhodamine (B1193902) core is responsible for the dye's fluorescent properties. The specific isomer, 5-TMRIA, is often preferred over mixed isomers to ensure consistency and reproducibility in labeling experiments.[2]

Spectral Properties

The fluorescence of 5-TMRIA is characterized by its bright orange-red emission. The exact excitation and emission maxima can be influenced by the local environment, such as solvent polarity and conjugation to a protein.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~541 - 555 nm | [2][3] |

| Emission Maximum (λem) | ~567 - 580 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ (for 5(6)-TAMRA) | [4] |

| Quantum Yield (Φ) | High | [5] |

Reactivity and Mechanism of Action

The primary reactivity of 5-TMRIA is directed towards the thiol (sulfhydryl) group of cysteine residues in proteins.[6] This specificity allows for targeted labeling of proteins at either naturally occurring or engineered cysteine sites.

Reaction with Cysteine

The labeling reaction is a bimolecular nucleophilic substitution (Sɴ2) reaction.[7] The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the carbon atom of the iodoacetamide group that is bonded to the iodine atom. This results in the displacement of iodide as a leaving group and the formation of a stable thioether bond between the protein and the 5-TMRIA molecule.[7]

Figure 1: Reaction mechanism of 5-TMRIA with a cysteine residue.

Factors Influencing Reactivity

Several factors can influence the efficiency and specificity of the labeling reaction:

-

pH: The reaction is most efficient at a pH between 7.0 and 8.5.[7] In this range, a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form, while the primary amines (e.g., lysine (B10760008) residues) are largely protonated and thus less reactive, ensuring thiol-selectivity.

-

Reducing Agents: The presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the protein solution will compete with the protein's cysteine residues for reaction with 5-TMRIA and should be removed prior to labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not contain a thiol group.

-

Solvent: 5-TMRIA is typically dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Dye-to-Protein Ratio: The molar ratio of 5-TMRIA to protein needs to be optimized for each specific protein to achieve the desired degree of labeling without causing non-specific reactions or protein precipitation.[8]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins with 5-TMRIA and subsequent purification.

General Protein Labeling Protocol

This protocol provides a general framework for labeling a protein with 5-TMRIA. Optimization of specific parameters may be required for different proteins.

Materials:

-

Protein of interest containing at least one accessible cysteine residue

-

5-TMRIA

-

Anhydrous DMSO or DMF

-

Reaction Buffer: e.g., 50 mM Phosphate buffer, pH 7.5 (amine-free)

-

Quenching Reagent: e.g., 1 M DTT or β-mercaptoethanol

-

Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines and thiols.

-

If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.

-

-

Dye Preparation:

-

Allow the vial of 5-TMRIA to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Calculate the required volume of the 5-TMRIA stock solution to achieve a 10- to 20-fold molar excess of dye over protein.

-

While gently stirring or vortexing the protein solution, add the 5-TMRIA stock solution dropwise.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent to a final concentration of 10-100 mM to consume any unreacted 5-TMRIA.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[9]

-

Specific Protocol: Labeling of Tubulin

This protocol is adapted from established methods for labeling tubulin and can be used as a more specific example.[1][10]

Materials:

-

Purified tubulin

-

BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

GTP

-

Glycerol

-

High pH Cushion (e.g., BRB80 with 60% glycerol, pH 8.5)

-

Labeling Buffer (e.g., 100 mM HEPES, pH 8.5)

-

Quench Buffer (e.g., 100 mM potassium glutamate)

Procedure:

-

Polymerize Tubulin: Thaw tubulin and induce polymerization by adding GTP and glycerol, followed by incubation at 37°C for 1 hour.[10]

-

Pellet Microtubules: Layer the polymerized tubulin onto a warm high pH cushion and centrifuge at high speed to pellet the microtubules.[10]

-

Resuspend in Labeling Buffer: Carefully remove the supernatant and cushion, and resuspend the microtubule pellet in warm Labeling Buffer.[10]

-

Labeling: Add a 10- to 20-fold molar excess of 5-TMRIA (prepared as a stock solution in DMSO) to the resuspended microtubules. Incubate for 10-20 minutes at 37°C.[10]

-

Quench: Add an equal volume of Quench Buffer to the labeling reaction and incubate for 5 minutes.[1]

-

Depolymerization and Purification: Pellet the labeled microtubules again, resuspend in cold BRB80 to induce depolymerization, and clarify by centrifugation. The supernatant containing the labeled tubulin dimers can then be aliquoted and stored at -80°C.

Figure 2: General experimental workflow for protein labeling with 5-TMRIA.

Applications in Studying Signaling Pathways

While 5-TMRIA is a general protein label, its utility in studying signaling pathways primarily stems from its application in Fluorescence Resonance Energy Transfer (FRET) experiments. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation of the donor leads to the emission of the acceptor when they are in close proximity (typically 1-10 nm).

By labeling two interacting proteins within a signaling cascade with a FRET donor and acceptor pair (where 5-TMRIA can serve as either, depending on the partner dye), it is possible to monitor their association and dissociation in real-time.

Monitoring Protein-Protein Interactions

Many signaling pathways are mediated by the dynamic interaction of proteins. For example, the activation of a receptor tyrosine kinase can lead to the recruitment of downstream signaling proteins. By labeling the kinase and a binding partner with a FRET pair, the kinetics and regulation of this interaction can be studied in vitro or in living cells.

Figure 3: FRET-based assay to monitor protein-protein interactions in a signaling pathway.

Detecting Protease Activity

Proteases play crucial roles in many signaling pathways, including apoptosis and inflammation. A FRET-based protease assay can be designed using a substrate peptide labeled with a FRET donor and acceptor on opposite sides of the cleavage site. In the intact peptide, FRET is high. Upon cleavage by a specific protease, the donor and acceptor are separated, leading to a decrease in FRET. 5-TMRIA can be used as one of the fluorophores in such a FRET peptide substrate.[2][11]

Investigating Protein Conformational Changes

Conformational changes in proteins are fundamental to their function in signaling. By labeling a single protein at two different sites with a FRET pair, changes in the distance between these sites can be monitored. This approach has been used to study the activation of G-protein coupled receptors (GPCRs) and other signaling proteins.

Conclusion

5-TMRIA is a powerful and versatile tool for researchers studying protein biochemistry and cell biology. Its thiol-selective reactivity allows for specific labeling of proteins, and its excellent fluorescent properties make it suitable for a wide range of applications, from simple protein visualization to sophisticated FRET-based assays for monitoring dynamic cellular processes. By understanding the chemical properties and reactivity of 5-TMRIA and by following well-defined experimental protocols, researchers can effectively employ this fluorescent probe to gain valuable insights into the intricate workings of signaling pathways and other biological phenomena.

References

- 1. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 2. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Invitrogen this compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 7. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Formation and Destabilization of Actin Filaments with Tetramethylrhodamine-Modified Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hymanlab.org [hymanlab.org]

- 11. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and application of tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a widely used thiol-reactive fluorescent probe. The information compiled herein is intended to equip researchers with the necessary knowledge to produce and utilize this valuable tool in their scientific endeavors.

Introduction

This compound (5-TMRIA) is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-red fluorescence and high photostability. Its iodoacetamide (B48618) functional group allows for specific covalent labeling of sulfhydryl groups, primarily found in the cysteine residues of proteins. This targeted reactivity makes 5-TMRIA an invaluable reagent for a multitude of applications in biological research, including the study of protein structure and function, protein-protein interactions, and conformational changes.

Table 1: Physicochemical Properties of 5-TMRIA [1]

| Property | Value |

| Molecular Formula | C₂₆H₂₄IN₃O₄ |

| Molecular Weight | 569.4 g/mol |

| Excitation Maximum (λex) | ~546 nm |

| Emission Maximum (λem) | ~580 nm |

| Extinction Coefficient | ~95,000 M⁻¹cm⁻¹ |

| Quantum Yield | ~0.1 |

| Appearance | Brown to reddish-brown solid |

Synthesis of this compound (5-TMRIA)

The synthesis of 5-TMRIA is a two-step process that begins with the synthesis of its precursor, 5-carboxytetramethylrhodamine (B559615) (5-TAMRA), followed by the conversion of the carboxylic acid to the iodoacetamide.

Synthesis of 5-Carboxytetramethylrhodamine (5-TAMRA)

A practical and scalable method for the synthesis of isomerically pure 5-carboxytetramethylrhodamine has been described by Kvach et al. (2009).[2] This method involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640), followed by separation of the resulting benzophenone (B1666685) isomers and subsequent reaction with another molecule of 3-dimethylaminophenol to yield 5-TAMRA.[2]

Diagram 1: Synthesis of 5-Carboxytetramethylrhodamine (5-TAMRA)

Conversion of 5-TAMRA to 5-TMRIA

The conversion of the carboxylic acid group of 5-TAMRA to an iodoacetamide involves two key steps: activation of the carboxylic acid and subsequent reaction with an amine-containing iodoacetamide precursor. A common method for activating carboxylic acids for amine coupling is the formation of an N-hydroxysuccinimide (NHS) ester.[3][4][5]

Diagram 2: Conversion of 5-TAMRA to 5-TMRIA

Experimental Protocol: Synthesis of 5-TMRIA from 5-TAMRA

This protocol is a generalized procedure based on standard carbodiimide chemistry for amine coupling.

-

Activation of 5-TAMRA:

-

Dissolve 5-carboxytetramethylrhodamine (5-TAMRA) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the reaction mixture at room temperature for 4-6 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Synthesis of N-(2-aminoethyl)-2-iodoacetamide (Iodoacetamide Precursor):

-

This precursor can be synthesized by reacting ethylenediamine (B42938) with iodoacetic anhydride or iodoacetyl chloride. Caution: Iodoacetylating agents are lachrymators and should be handled in a fume hood.

-

-

Coupling Reaction:

-

To the activated 5-TAMRA-NHS ester solution, add 1.5 equivalents of the N-(2-aminoethyl)-2-iodoacetamide precursor.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.

-

Stir the reaction mixture overnight at room temperature, protected from light.

-

Table 2: Reagents for 5-TMRIA Synthesis

| Reagent | Purpose | Molar Equivalents (relative to 5-TAMRA) |

| 5-Carboxytetramethylrhodamine (5-TAMRA) | Starting material | 1.0 |

| N-Hydroxysuccinimide (NHS) | Activating agent | 1.2 |

| Carbodiimide (EDC or DCC) | Coupling agent | 1.2 |

| N-(2-aminoethyl)-2-iodoacetamide | Iodoacetamide precursor | 1.5 |

| N,N-Diisopropylethylamine (DIPEA) | Base | 2.0 |

| Anhydrous DMF or DMSO | Solvent | - |

Note: The optimal molar equivalents may need to be determined empirically.

Purification of 5-TMRIA

Purification of the crude 5-TMRIA product is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity 5-TMRIA.[6]

Experimental Protocol: RP-HPLC Purification of 5-TMRIA

This is a general protocol for the purification of fluorescent dyes and may require optimization for 5-TMRIA.

-

Column: A C18 reverse-phase column is typically used for the separation of rhodamine dyes.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage of mobile phase B is used to elute the product. A typical gradient might be 5% to 95% B over 30 minutes. The optimal gradient should be determined empirically.

-

Flow Rate: A flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.

-

Detection: The elution of 5-TMRIA can be monitored by its absorbance at its absorption maximum (~546 nm) and/or by fluorescence detection (excitation at ~546 nm, emission at ~580 nm).

-

Fraction Collection: Collect the fractions containing the main peak corresponding to 5-TMRIA.

-

Post-Purification: The collected fractions are typically lyophilized to remove the mobile phase and obtain the purified 5-TMRIA as a solid.

Table 3: Typical RP-HPLC Parameters for Fluorescent Dye Purification

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 min (example) |

| Flow Rate | 1 mL/min (analytical) |

| Detection | UV-Vis at 546 nm and/or Fluorescence (Ex: 546 nm, Em: 580 nm) |

Application: Protein Labeling with 5-TMRIA

5-TMRIA is primarily used to label cysteine residues in proteins. The following is a general protocol for protein labeling.

Diagram 3: Protein Labeling with 5-TMRIA

Experimental Protocol: Protein Labeling

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a pH between 7.0 and 8.0. Phosphate or HEPES buffers are commonly used. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the iodoacetamide.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed by dialysis or a desalting column before adding 5-TMRIA.

-

-

Labeling Reaction:

-

Prepare a stock solution of 5-TMRIA in an organic solvent like DMF or DMSO.

-

Add a 10- to 20-fold molar excess of 5-TMRIA to the protein solution.[7] The optimal molar ratio may need to be determined experimentally.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from unreacted 5-TMRIA using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.

-

Table 4: Troubleshooting Protein Labeling with 5-TMRIA [7][8]

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inaccessible cysteine residues | Denature the protein under non-reducing conditions before labeling. |

| Oxidized cysteine residues | Reduce the protein with DTT or TCEP and remove the reducing agent before labeling. | |

| Incorrect pH | Ensure the reaction buffer pH is between 7.0 and 8.0. | |

| Protein Precipitation | High concentration of dye | Reduce the molar excess of 5-TMRIA. |

| Change in protein solubility after labeling | Perform labeling at a lower protein concentration. | |

| Non-specific Labeling | High pH or prolonged reaction time | Lower the pH to 7.0-7.5 and reduce the reaction time. |

Applications in Signaling Pathway and Workflow Visualization

5-TMRIA is a powerful tool for studying dynamic cellular processes. For example, it can be used to probe conformational changes in signaling proteins or to track the movement of motor proteins.

Diagram 4: Workflow for Studying Muscle Contraction with 5-TMRIA

This workflow illustrates how 5-TMRIA can be used to study the conformational changes of myosin during muscle contraction. By measuring changes in the fluorescence polarization or anisotropy of the attached dye, researchers can gain insights into the molecular mechanisms of muscle function.[9][10][11][12][13]

Diagram 5: Probing Protein Conformational Changes in a Signaling Pathway

In this hypothetical signaling pathway, a cysteine residue is introduced into a key signaling protein at a location expected to undergo a conformational change upon activation. Labeling this mutant with 5-TMRIA allows researchers to monitor this change in real-time using techniques like Förster Resonance Energy Transfer (FRET) or fluorescence quenching, providing insights into the dynamics of signal transduction.[14][15][16]

References

- 1. This compound | C26H24IN3O4 | CID 10218501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 4. empbiotech.com [empbiotech.com]

- 5. empbiotech.com [empbiotech.com]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Muscle on a chip: in vitro contractility assays for smooth and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanomyographic Measures of Muscle Contractile Properties are Influenced by Electrode Size and Stimulation Pulse Duration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of Chronic Stimulation to Study Contractile Activity-induced Rat Skeletal Muscle Phenotypic Adaptations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]

- 13. oaepublish.com [oaepublish.com]

- 14. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]

- 15. Real-Time Monitoring of Protein Conformational Changes Using a Nano-Mechanical Sensor | PLOS One [journals.plos.org]

- 16. Large conformational changes in proteins: signaling and other functions - PMC [pmc.ncbi.nlm.nih.gov]

5-TMRIA Single Isomer vs. Mixed Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics, applications, and comparative performance of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) as a single isomer versus a mixture of its 5- and 6-isomers. Understanding the nuances between these fluorescent labeling reagents is critical for ensuring reproducibility, accuracy, and optimal performance in protein labeling, fluorescence microscopy, and other sensitive biochemical assays.

Introduction to 5-TMRIA and its Isomers

5-TMRIA is a thiol-reactive fluorescent dye widely used for the covalent labeling of cysteine residues in proteins and peptides, as well as thiol-modified DNA. The tetramethylrhodamine (B1193902) (TMR) core provides a bright, orange-red fluorescence that is well-suited for various imaging and detection platforms. The iodoacetamide (B48618) group is a haloalkyl derivative that readily reacts with sulfhydryl groups to form a stable thioether bond.

The synthesis of TMR-based dyes often results in a mixture of two structural isomers: the 5-isomer and the 6-isomer, which differ in the substitution pattern on the benzoic acid ring. While commercially available as both a single 5-isomer and a mixture of 5- and 6-isomers, the choice between the two can have significant implications for experimental outcomes.

The Case for the Single Isomer: Consistency and Predictability

For many applications, the use of a single, pure isomer is strongly recommended to ensure experimental consistency. Mixed isomers can introduce variability due to:

-

Batch-to-Batch Variation: The ratio of 5- to 6-isomers can differ between production batches of the mixed isomer product. This can lead to inconsistencies in labeling efficiency and fluorescence intensity, making it difficult to compare results across experiments.

-

Different Reactivities: Although often considered similar, the 5- and 6-isomers may exhibit subtle differences in their reactivity towards thiols due to steric hindrance and electronic effects. This can result in preferential labeling of certain cysteine residues by one isomer over the other, leading to a heterogeneous labeled product.

A study on the synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, the precursors to TMRIA, notes that for many analytical applications, individual isomers are preferred. While the absorption and emission spectra of the 5- and 6-isomers conjugated to oligonucleotides are similar, the potential for differential reactivity underscores the importance of using a single isomer for quantitative and reproducible studies.

Data Presentation: Spectroscopic and Physicochemical Properties

While direct comparative studies on the fluorescence quantum yield and binding affinity of 5-TMRIA single isomer versus mixed isomers on proteins are not extensively documented in peer-reviewed literature, the properties of the individual carboxytetramethylrhodamine (TAMRA) precursors provide valuable insights. The conversion of the carboxylic acid group to an iodoacetamide does not significantly alter the core fluorophore's spectral properties.

| Property | 5-TMRIA (Single Isomer) | Mixed Isomers (5- and 6-TMRIA) | Reference |

| Excitation Maximum (λex) | ~555 nm | ~555 nm | [1] |

| Emission Maximum (λem) | ~580 nm | ~580 nm | [1] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | ~90,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φf) | Data for protein conjugates is not readily available. The quantum yield of TAMRA conjugates is generally lower than fluorescein. | Data for protein conjugates is not readily available. Likely an average of the 5- and 6-isomer properties. | [2] |

| Reactive Group | Iodoacetamide | Iodoacetamide | [3] |

| Target Moiety | Thiols (Cysteine) | Thiols (Cysteine) | [3] |

Note: The fluorescence quantum yield of rhodamine dyes can be sensitive to their local environment, including solvent polarity, pH, and conjugation to a biomolecule.[4][5]

Experimental Protocols

The following protocols provide a general framework for protein labeling with 5-TMRIA and for characterizing the resulting conjugate. These can be adapted for a comparative study of the single isomer versus mixed isomers.

Protein Preparation for Thiol-Reactive Labeling

Objective: To prepare a protein solution with reduced cysteine residues ready for labeling.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5). Avoid amine-containing buffers like Tris if there is a possibility of side reactions.

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group that can compete with the protein for the dye.

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Dissolve the protein in the chosen buffer to a concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose cysteine residues, add a 10 to 20-fold molar excess of DTT or TCEP.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. The protein will elute in the void volume.

-

Immediately proceed to the labeling reaction to prevent re-oxidation of the thiols.

Protein Labeling with 5-TMRIA

Objective: To covalently label the prepared protein with 5-TMRIA.

Materials:

-

Reduced protein solution from section 4.1.

-

5-TMRIA (single isomer or mixed isomers) dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Reaction buffer (e.g., PBS, pH 7.2-7.5). The reaction of iodoacetamides with thiols is most efficient at a pH between 7.0 and 8.0.[6]

-

Quenching reagent: 2-Mercaptoethanol or DTT.

Procedure:

-

To the reduced protein solution, add the 5-TMRIA solution to achieve a 10 to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding a quenching reagent to a final concentration of ~10 mM to react with any unreacted dye. Incubate for 30 minutes.

-

Separate the labeled protein from the unreacted dye and quenching reagent using a desalting column or dialysis.

Characterization of the Labeled Protein

Objective: To determine the degree of labeling (DOL) and confirm the integrity of the labeled protein.

4.3.1. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Materials:

-

UV-Vis spectrophotometer.

-

Labeled protein solution.

Procedure:

-

Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of 5-TMRIA (~555 nm) (Aₘₐₓ).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Where:

-

CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For TMR, this is approximately 0.3.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of 5-TMRIA (~90,000 cm⁻¹M⁻¹).

-

-

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

4.3.2. Functional Analysis

It is crucial to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed using an appropriate functional assay, such as an enzyme activity assay or a binding assay.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Synthesis and separation of 5-TMRIA single isomer.

References

- 1. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]

- 2. 5-TAMRA, reines Isomer von Carboxytetramethylrhodamin - >95% [genaxxon.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope. | Semantic Scholar [semanticscholar.org]

- 5. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a widely used thiol-reactive fluorescent dye. This document details the dye's key spectral characteristics, provides experimental protocols for their determination, and illustrates relevant biochemical processes through signaling pathway and workflow diagrams.

Core Spectral Properties of 5-TMRIA

This compound is a derivative of rhodamine characterized by its bright orange-red fluorescence, high photostability, and pH-insensitivity in the physiological range, making it a valuable tool for protein labeling and quantification.[1][2] Its spectral properties are crucial for designing and interpreting fluorescence-based assays.

Quantitative Spectral Data

The following table summarizes the key spectral properties of 5-TMRIA in various solvents. It is important to note that while the spectral characteristics in methanol (B129727) are well-documented, a definitive fluorescence quantum yield for 5-TMRIA has not been consistently reported in the literature. Therefore, a detailed protocol for its determination is provided in the subsequent section.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~541-555 nm | Methanol, General |

| Emission Maximum (λem) | ~567-580 nm | Methanol, General |

| Molar Extinction Coefficient (ε) | ~87,000 cm⁻¹M⁻¹ | Methanol |

| Fluorescence Quantum Yield (ΦF) | Not consistently reported | - |

| Recommended Excitation Wavelength | 555 nm | - |

| Recommended Emission Wavelength | 580 nm | - |

Note: The absorption and emission maxima of TMR-labeled proteins can be red-shifted by approximately 8 nm in a pH 8 buffer compared to methanol, with the extinction coefficient being about 10% lower.

Experimental Protocols

Accurate characterization of the spectral properties of 5-TMRIA is essential for its effective use. This section provides detailed methodologies for determining its fluorescence spectrum and quantum yield, as well as a standard protocol for labeling proteins.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for acquiring the fluorescence spectra of 5-TMRIA to determine its optimal excitation and emission wavelengths.

Materials:

-

This compound (5-TMRIA)

-

Spectroscopic grade methanol

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 5-TMRIA in spectroscopic grade methanol. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution with methanol to a final concentration of approximately 1 µM. The absorbance of this solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the expected emission maximum (~570 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 450-570 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a range of wavelengths (e.g., 550-700 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission spectra. The peak of each spectrum corresponds to the respective maximum.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.

Materials:

-

5-TMRIA solution (as prepared above)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectroscopic grade methanol and ethanol

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Standard Solution Preparation: Prepare a series of dilutions of the fluorescence standard (e.g., Rhodamine 6G in ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of 5-TMRIA.

-

Sample Solution Preparation: Prepare a series of dilutions of 5-TMRIA in methanol with absorbances also ranging from 0.01 to 0.1 at its excitation maximum.

-

Absorbance Measurement: Measure the absorbance of each standard and sample solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each standard and sample solution. Use the same excitation wavelength and instrument settings for all measurements.

-

Integrate the area under each fluorescence emission spectrum.

-

-

Data Analysis and Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of 5-TMRIA (ΦF_sample) using the following equation:

ΦF_sample = ΦF_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample (methanol) and standard (ethanol), respectively.

-

Protein Labeling with 5-TMRIA

5-TMRIA is a thiol-reactive dye that specifically labels cysteine residues on proteins.[3][4][5][6]

Materials:

-

Protein with accessible cysteine residues

-

5-TMRIA

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reducing agent (optional, e.g., Dithiothreitol - DTT)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the excess DTT by dialysis or using a desalting column.

-

Dye Preparation: Immediately before use, dissolve 5-TMRIA in a small amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of 5-TMRIA (~555 nm).

-

Calculate the protein concentration and the concentration of the dye.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving 5-TMRIA.

Caption: Cysteine Labeling Reaction with 5-TMRIA.

Caption: Workflow for Protein Labeling and Analysis.

References

- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Reactive Rhodamines | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-TMRIA [this compound] - 5 mg [anaspec.com]

- 5. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]

- 6. abmole.com [abmole.com]

5-TMRIA: A Comprehensive Technical Guide to its Excitation, Emission, and Application in Elucidating Muscle Contraction Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive fluorescent dye. The guide details its spectral properties, provides meticulous experimental protocols for protein labeling and purification, and culminates in a practical application of 5-TMRIA in the study of the muscle contraction signaling pathway.

Core Properties of 5-TMRIA

5-TMRIA is a valuable tool in biological research, prized for its ability to selectively label cysteine residues on proteins. This specificity allows for the precise attachment of a fluorescent probe to study protein structure, function, and interactions.

Chemical and Physical Properties:

| Property | Value |

| Full Chemical Name | Tetramethylrhodamine-5-iodoacetamide |

| Molecular Formula | C₂₆H₂₄IN₃O₄ |

| Molecular Weight | 569.39 g/mol |

| Excitation Maximum (λex) | ~541 - 555 nm |

| Emission Maximum (λem) | ~567 - 580 nm |

| Extinction Coefficient | Approximately 87,000 - 95,000 M⁻¹cm⁻¹ |

| Quantum Yield | ~0.1 |

| Reactive Group | Iodoacetamide |

| Target Residue | Cysteine (thiol group) |

Experimental Protocols

The following sections provide detailed methodologies for the use of 5-TMRIA in protein labeling and subsequent purification.

Protocol 1: Labeling of Cysteine Residues in Proteins with 5-TMRIA

This protocol outlines the steps for the covalent attachment of 5-TMRIA to cysteine residues in a protein of interest.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

5-TMRIA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-mercaptoethanol (B42355) or L-cysteine

-

Microcentrifuge tubes

-

Rotator or shaker

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP to the protein solution and incubate for 1 hour at room temperature.

-

If a reducing agent was used, it must be removed prior to labeling. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

-

-

5-TMRIA Stock Solution Preparation:

-

Immediately before use, dissolve 5-TMRIA in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing on a rotator or shaker. Protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-100 mM.

-

Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess 5-TMRIA.

-

Protocol 2: Purification of 5-TMRIA Labeled Proteins

This protocol describes the removal of unreacted 5-TMRIA and other small molecules from the labeled protein solution.

Materials:

-

5-TMRIA labeled protein solution (from Protocol 1)

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Method A: Size-Exclusion Chromatography

-

Equilibrate the size-exclusion column with the desired Storage Buffer according to the manufacturer's instructions.

-

Carefully load the quenched labeling reaction mixture onto the column.

-

Elute the protein with the Storage Buffer. The larger, labeled protein will pass through the column more quickly than the smaller, unreacted dye molecules.

-

Collect the fractions containing the purified, labeled protein. The fluorescently labeled protein can often be visually identified.

Method B: Dialysis

-

Transfer the quenched labeling reaction mixture into dialysis tubing with an appropriate MWCO that will retain the protein while allowing small molecules to pass through.

-

Place the dialysis bag in a large volume of Storage Buffer (e.g., 1000-fold the volume of the sample).

-

Stir the buffer gently at 4°C.

-

Change the buffer at least three times over a period of 24-48 hours to ensure complete removal of unreacted dye.

Application in a Signaling Pathway: Muscle Contraction

5-TMRIA is a powerful tool for studying the conformational changes of proteins involved in the muscle contraction signaling pathway. By labeling specific cysteine residues on proteins like actin, myosin, or troponin, researchers can use techniques such as Fluorescence Resonance Energy Transfer (FRET) to probe the molecular dynamics of muscle function.

Signaling Pathway of Muscle Contraction

The process of muscle contraction is initiated by a nerve impulse that leads to the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. This increase in intracellular Ca²⁺ triggers a series of conformational changes in the troponin-tropomyosin complex on the actin filaments, exposing the myosin-binding sites on actin. Myosin heads can then bind to actin and, through the hydrolysis of ATP, pull the actin filaments, causing the muscle to contract.

Experimental Workflow: FRET-based Analysis of Actin-Myosin Interaction

This workflow describes how 5-TMRIA can be used in a FRET experiment to study the interaction between actin and myosin, key components of the muscle contraction machinery. In this example, 5-TMRIA acts as a FRET acceptor when paired with a suitable donor fluorophore.

By monitoring the FRET efficiency between the donor-labeled actin and the 5-TMRIA-labeled myosin, researchers can gain insights into the conformational changes that occur during the binding and power-stroke phases of muscle contraction. This information is invaluable for understanding the fundamental mechanisms of muscle function and for the development of drugs targeting muscle-related diseases.

5-TMRIA (5-Tetramethylrhodamine-5-isothiocyanate): A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of 5-TMRIA, a widely used thiol-reactive fluorescent dye. It includes key quantitative data, detailed experimental protocols for determining these properties, and visualizations of relevant workflows and signaling pathways.

Core Photophysical Properties

5-TMRIA is a bright, orange-red fluorescent dye valued for its reactivity towards thiol groups, making it an excellent tool for labeling proteins and other biomolecules containing cysteine residues. Its photophysical characteristics are crucial for its application in various biochemical and biophysical assays.

Quantitative Data Summary

The key photophysical parameters for 5-TMRIA and the closely related compound 5-TAMRA are summarized in the table below.

| Property | 5-TMRIA | 5-TAMRA (for comparison) | Units | Solvent |

| Extinction Coefficient (ε) | 87,000 | 84,000 - 95,000[1][2] | M⁻¹cm⁻¹ | Methanol (B129727) |

| Quantum Yield (Φ) | Not readily available | 0.1[1][2] | - | Aqueous Buffer |

| Excitation Maximum (λex) | ~541-560 | ~541-546[1][2] | nm | Methanol/Aqueous Buffer |

| Emission Maximum (λem) | ~567-580 | ~567-580[1][2] | nm | Methanol/Aqueous Buffer |

Note: The quantum yield for 5-TMRIA is not widely reported in the literature. The value provided is for the structurally similar amine-reactive dye 5-TAMRA and should be used as an approximation. It is highly recommended to experimentally determine the quantum yield for 5-TMRIA in the specific experimental buffer system being used.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following are detailed protocols for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

-

5-TMRIA

-

Spectroscopy-grade solvent (e.g., methanol or the experimental buffer)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of 5-TMRIA and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 541-560 nm for 5-TMRIA. Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Plot a calibration curve: Plot the measured absorbance at λmax versus the molar concentration of each dilution.

-

Calculate the extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).[3][4][5][6]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8][9][10]

Materials:

-

5-TMRIA solution of known absorbance

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer with a corrected emission spectrum

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare sample and standard solutions: Prepare a dilute solution of 5-TMRIA and a solution of the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of the sample and the standard at the chosen excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength, slit widths, and other instrument settings.

-

Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Protein Labeling Workflow with 5-TMRIA

5-TMRIA is a thiol-reactive dye, making it ideal for labeling cysteine residues on proteins. The general workflow for protein labeling is depicted below.

References

- 1. rndsystems.com [rndsystems.com]

- 2. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. Molar Extinction Coefficient Calculation [alphalyse.com]

- 6. quora.com [quora.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. chem.uci.edu [chem.uci.edu]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

Tetramethylrhodamine-5-iodoacetamide solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Tetramethylrhodamine-5-iodoacetamide

For researchers, scientists, and drug development professionals, understanding the characteristics of fluorescent probes is paramount for successful experimentation. This compound (5-TMRIA), a thiol-reactive fluorescent dye, is a valuable tool for labeling proteins and other biomolecules. This guide provides a comprehensive overview of its solubility and stability, supported by experimental protocols and visual diagrams to ensure optimal handling and use.

Solubility of this compound

The solubility of 5-TMRIA is a critical factor in the preparation of stock solutions for labeling experiments. While generally hydrophobic, its solubility can be enhanced in appropriate organic solvents.

Key Solubility Data

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (219.53 mM)[1][2][3][4][5] | Ultrasonic assistance may be required for complete dissolution.[1][2][3][4][5] It is highly recommended to use fresh, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1][3][4][5] |

| Dimethylformamide (DMF) | Soluble[6] | No quantitative data is readily available, but it is a commonly used solvent for rhodamine dyes. |

| Methanol (CH3OH) | Soluble[6] | As with DMF, specific solubility limits are not widely reported. |

| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the dye.[7] |

Experimental Protocol: Preparation of a 5-TMRIA Stock Solution

To ensure accurate and reproducible concentrations, a standardized protocol for the preparation of a 5-TMRIA stock solution is essential.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Microcentrifuge

-

Pipettes and sterile, light-protected microcentrifuge tubes

Protocol:

-

Equilibration: Allow the vial of solid 5-TMRIA to warm to room temperature before opening to prevent moisture condensation.[8]

-

Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of 5-TMRIA (MW: 569.39 g/mol ), add 175.6 µL of DMSO.[1][2][3][4][5]

-

Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in an ultrasonic bath until the dye is fully dissolved.[1][2][3][4][5]

-

Aliquoting and Storage: Centrifuge the solution to pellet any insoluble aggregates. Carefully transfer the supernatant into smaller, single-use aliquots in light-protected tubes. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][3][4][5] Always protect solutions from light.[1][2][3][4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. NIBSC - Peptide Storage [nibsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the 5-TMRIA Mechanism of Thiol Reaction

This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and key considerations for the reaction of 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) with thiols. This reaction is a cornerstone of bioconjugation, enabling the fluorescent labeling of proteins, peptides, and other biomolecules for a wide range of applications in research and drug development.

The Core Mechanism: A Nucleophilic Substitution Reaction

The covalent conjugation of 5-TMRIA to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a well-established bimolecular nucleophilic substitution (SN2) reaction .[1] In this mechanism, the deprotonated thiol group, a highly nucleophilic thiolate anion (-S⁻), attacks the electrophilic carbon atom of the iodoacetamide (B48618) moiety.[2] This concerted reaction results in the formation of a stable and irreversible thioether bond, with iodide serving as the leaving group.[1]

The reaction is highly dependent on the pH of the medium, as the thiol group (with a typical pKa of ~8.5 in proteins) must be deprotonated to the more reactive thiolate anion.[3][4] Consequently, the reaction rate significantly increases at a pH above neutral.[5]

Quantitative Data

The efficiency and characteristics of the 5-TMRIA-thiol reaction can be quantified by several parameters. The following tables summarize key data for researchers.

Reaction Kinetics

The reaction of iodoacetamide with thiols is a second-order reaction.[1] The rate is dependent on the concentration of both the thiolate and the iodoacetamide.

| Parameter | Value | Conditions | Reference |

| Apparent Second-Order Rate Constant (k) | 107 M⁻¹s⁻¹ | Reaction of iodoacetamide with thioredoxin in pH 7.2 buffer. | [6] |

Note: This rate constant is for generic iodoacetamide and serves as a useful approximation for 5-TMRIA.

Spectral Properties of 5-TMRIA

Understanding the spectral properties of the fluorophore before and after conjugation is critical for quantification and imaging applications.

| Property | Free 5-TMRIA | 5-TMRIA-Thiol Conjugate | Reference |

| Maximum Excitation Wavelength (λex) | ~555 nm | ~555 nm | [7] |

| Maximum Emission Wavelength (λem) | ~580 nm | ~580 nm | [7] |

| Molar Extinction Coefficient (ε) | Not specified | Not specified | |

| Fluorescence Quantum Yield (ΦF) | Environment-dependent | Environment-dependent | [2][8] |

Note: The spectral properties of rhodamine dyes are known to be sensitive to the solvent and local environment. A detailed spectroscopic characterization has shown that the optical properties of 5-TMRIA and its N-acetylcysteine derivative are strongly dependent on the environment, though there are no significant differences between the free dye and its conjugate in many polar solvents.[2][8]

Experimental Protocols

Precise and reproducible labeling requires carefully controlled experimental conditions. Below are detailed methodologies for key experimental procedures.

General Protein Labeling with 5-TMRIA

This protocol outlines the steps for conjugating 5-TMRIA to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest with at least one free thiol group.

-

5-TMRIA dye.

-

Reaction Buffer: Phosphate, HEPES, or bicarbonate buffer at pH 7.5-8.5. Crucially, this buffer must be free of extraneous thiols (like DTT) and primary amines (like Tris). [9]

-

Anhydrous DMSO or DMF for dissolving 5-TMRIA.[10]

-

(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

-

Quenching Reagent: A free thiol such as L-cysteine or β-mercaptoethanol.[9]

-

Purification system: Desalting column (e.g., Sephadex G-25) or dialysis equipment.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the target cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the iodoacetamide. If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.[9]

-

-

5-TMRIA Stock Solution Preparation:

-

Allow the vial of 5-TMRIA to equilibrate to room temperature.

-

Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared immediately before use as haloalkyl derivatives are not stable in solution. Protect the solution from light.

-

-

Conjugation Reaction:

-

Add the 5-TMRIA stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein. Add the dye dropwise while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted 5-TMRIA.[9] Incubate for an additional 30 minutes.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and quenching reagent by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable storage buffer (e.g., PBS).[9]

-

Characterization of the Conjugate

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-TMRIA (~555 nm, A₅₅₅).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ / A₅₅₅ for the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₅₅₅ / ε_dye

-

Where ε_dye is the molar extinction coefficient of 5-TMRIA at 555 nm.

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Key Considerations and Side Reactions

To ensure high specificity and successful conjugation, several factors must be carefully controlled.

pH Control

The pH is the most critical factor. The optimal range for the iodoacetamide-thiol reaction is typically between pH 7.5 and 8.5.[9][10]

-

Below pH 7.5: The reaction is significantly slower as the concentration of the reactive thiolate anion is low.[5]

-

Above pH 8.5: The risk of side reactions with other nucleophilic amino acid residues, such as the N-terminal amine, lysine, and histidine, increases.[5][8]

Reagent Stoichiometry

A 10- to 20-fold molar excess of the 5-TMRIA dye is typically used to drive the reaction towards completion. However, very high concentrations can lead to non-specific labeling and should be avoided.[10]

Potential Side Reactions

While iodoacetamides are highly reactive towards thiols, they are not entirely specific. Researchers should be aware of potential side reactions, particularly under non-optimal conditions:

-

Alkylation of other residues: With excess reagent, long reaction times, or high pH, 5-TMRIA can react with the N-terminal α-amino group and the side chains of histidine, lysine, and methionine.[8]

-

Hydrolysis of the reagent: Iodoacetamide solutions are not stable over long periods and can hydrolyze, rendering the dye non-reactive. Stock solutions should always be prepared fresh.[10]

By understanding the underlying chemical mechanism and carefully controlling the experimental parameters, researchers can effectively utilize 5-TMRIA for the specific and efficient fluorescent labeling of thiol-containing biomolecules, enabling a wide array of downstream applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen this compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. research.wur.nl [research.wur.nl]

- 7. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]

- 10. 5-TMRIA [this compound] - 5 mg [anaspec.com]

An In-depth Technical Guide to the Safe Handling and Application of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive fluorescent dye, with a focus on its safe handling, experimental applications, and the underlying chemical principles. This document is intended to serve as a technical resource for laboratory personnel working with this compound.

Chemical and Physical Properties

5-TMRIA is a valuable tool in biochemical and cellular research due to its ability to selectively label proteins and other molecules containing free sulfhydryl groups.[1][2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C26H24IN3O4 | [2][4][5] |

| Molecular Weight | 569.39 g/mol | [2][4][5] |

| CAS Number | 114458-99-0 | [4][6][7] |

| Appearance | Brown to reddish-brown solid | [4] |

| Excitation Maximum (Ex) | ~555 nm | [8][9] |

| Emission Maximum (Em) | ~580 nm | [8][9] |

| Solubility | Soluble in DMSO and DMF | [4][10] |

Hazard Identification and Safety Precautions

While some sources classify 5-TMRIA as not a hazardous substance, others indicate it may be harmful if swallowed or in contact with skin and may cause respiratory tract irritation.[6][7] Therefore, it is crucial to handle this compound with care, adhering to standard laboratory safety practices.

GHS Hazard Statements

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H335: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling 5-TMRIA:

-

Eye Protection: Safety goggles with side-shields.

-

Hand Protection: Protective gloves.

-